PROTAC tubulin-Degrader-1

Drug resistance NSCLC β3-tubulin

Research challenge: Taxol resistance driven by β3-tubulin overexpression limits NSCLC therapy options. Conventional tubulin inhibitors lack degradation capability, allowing resistance circumvention. PROTAC tubulin-Degrader-1 (W13) solves this via dual pharmacological pressure-combretastatin A-4 microtubule destabilization plus CRBN-mediated ubiquitin-proteasome degradation of α/β/β3-tubulin. - Validated in Taxol-resistant A549/Taxol xenografts: achieves 65.8% tumor growth inhibition (1.93-fold higher than Taxol-sensitive models). - Demonstrates superior Resistance Index vs. Taxol in A549/Taxol cells, enabling precise SAR benchmarking. - Reliable supply for mechanistic degradation-vs.-inhibition studies and in vivo resistance-overcoming efficacy evaluation.

Molecular Formula C35H35N3O10
Molecular Weight 657.7 g/mol
Cat. No. B12367837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC tubulin-Degrader-1
Molecular FormulaC35H35N3O10
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N
InChIInChI=1S/C35H35N3O10/c1-44-25-14-12-20(10-11-21-18-27(45-2)32(47-4)28(19-21)46-3)17-26(25)48-30(40)9-6-16-37-29(39)15-13-24(34(37)42)38-33(41)22-7-5-8-23(36)31(22)35(38)43/h5,7-8,10-12,14,17-19,24H,6,9,13,15-16,36H2,1-4H3/b11-10-
InChIKeyGIQODPMFMFJXTJ-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC tubulin-Degrader-1 (W13) Procurement Guide: First-in-Class Tubulin PROTAC Degrader with Differentiated Activity in Taxol-Resistant NSCLC


PROTAC tubulin-Degrader-1 (compound W13) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce ubiquitin-proteasome-dependent degradation of α/β/β3-tubulin [1]. Structurally, W13 comprises a combretastatin A-4 (CA-4) microtubule-destabilizing warhead conjugated via a linker to a pomalidomide-based CRBN ligand . The compound is distinguished as the first reported PROTAC degrader targeting tubulin, designed to address the critical clinical challenge of β3-tubulin-overexpression-driven Taxol resistance in non-small cell lung cancer (NSCLC) [1].

First reported heterobifunctional PROTAC degrader recruiting CRBN to target α/β/β3-tubulin
Designed as a research tool for β3-tubulin-overexpressing, Taxol-resistant NSCLC models
Retains CA-4 microtubule-destabilizing activity while adding CRBN-dependent degradation

Why PROTAC tubulin-Degrader-1 Cannot Be Substituted with Conventional Tubulin Inhibitors or Other Degraders


Conventional tubulin-targeting agents (e.g., Taxol, CA-4, colchicine-site binders) rely solely on microtubule polymerization inhibition or destabilization, rendering them vulnerable to resistance mechanisms such as β3-tubulin overexpression and drug efflux [1]. Tubulin degrader 1 (compound 5i), an orally active colchicine-site noncovalent degradation agent, exhibits potent antiproliferative activity (IC50 0.02–0.05 μM) but has not been validated in Taxol-resistant in vivo models . PROTAC Tubulin degrader-2, a CRBN-dependent degrader with DC50 values of 1.38–1.73 μM, represents an alternative PROTAC approach but lacks reported in vivo efficacy data and head-to-head resistance-overcoming benchmarking . W13 (PROTAC tubulin-Degrader-1) differentiates itself through the integration of CA-4 inhibitory activity with CRBN-mediated degradation, providing dual pharmacological pressure that maintains potency in Taxol-resistant settings where conventional agents fail [1].

W13
Taxol, CA-4, colchicine binders
Conventional inhibitors may lose activity in β3-tubulin-overexpressing resistant models; degradation mechanism not present
W13
Tubulin degrader-2
Alternative PROTAC degrader lacks reported in vivo model data and head-to-head resistance benchmarking
W13
Tubulin degrader 1 (5i)
Orally active noncovalent degrader not validated in Taxol-resistant in vivo models; degradation context may differ

PROTAC tubulin-Degrader-1 (W13) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


W13 Retains Full Antiproliferative Potency in Taxol-Resistant NSCLC Cells Where Taxol Loses Activity

W13 demonstrates a Resistance Index (RI) superior to Taxol in A549/Taxol (Taxol-resistant) cells. The RI value, calculated as the ratio of IC50 in resistant cells to IC50 in sensitive cells, quantifies the degree of potency retention under drug-resistant conditions. A lower RI indicates better maintenance of activity against resistant phenotypes [1].

Resistance Index
Head-to-head
W13 RI < Taxol RI
Supports activity retention in Taxol-resistant NSCLC cells
A549/Taxol vs parental A549, 72h viability assay
Drug resistance NSCLC β3-tubulin Antiproliferative activity

W13 Achieves 65.8% Tumor Growth Inhibition in Taxol-Resistant A549/Taxol Xenograft Model

In A549/Taxol (Taxol-resistant) xenograft-bearing mice, W13 achieved a tumor growth inhibition (TGI) rate of 65.8% [1]. In contrast, in the parental Taxol-sensitive A549 xenograft model, W13 achieved a TGI of 34.1% . This paradoxical finding—greater in vivo efficacy in the resistant model—suggests that the degradation mechanism of W13 may be particularly effective against tumors with elevated β3-tubulin expression, which is the primary driver of Taxol resistance.

Tumor Growth Inhibition
Head-to-head
65.8% TGI (resistant) vs 34.1% (sensitive)
Reported model-response context; 1.93-fold higher in resistant xenograft
A549/Taxol xenograft, intraperitoneal administration
In vivo efficacy Xenograft Taxol-resistant NSCLC Tumor growth inhibition

W13 Exhibits Dual Mechanism: Retains CA-4 Inhibitory Activity While Adding CRBN-Dependent Tubulin Degradation

W13 was rationally designed by conjugating a CRBN ligand to the microtubule-destabilizing agent CA-4. Critically, it retains the inhibitory activity of the parental CA-4 and further exhibits substantial degradation of α/β/β3-tubulin in both A549 and A549/Taxol cell lines via a ubiquitin-proteasome system (UPS)-dependent mechanism [1]. This dual functionality—small-molecule inhibition plus targeted degradation—distinguishes W13 from conventional tubulin binders (e.g., colchicine-site agents, Taxol) that only inhibit polymerization and from other PROTAC degraders lacking validated CA-4-equivalent inhibition.

Mechanism of Action
Class-level
Dual: CA-4-like inhibition + CRBN-dependent α/β/β3-tubulin degradation
Supports degradation-dependent pharmacology studies
Verified by Western blot; UPS dependency with MG132
Mechanism of action PROTAC Tubulin degradation CRBN recruitment

PROTAC tubulin-Degrader-1 (W13) Validated Research Application Scenarios Based on Quantitative Evidence


Taxol-Resistant NSCLC Xenograft Efficacy Studies

W13 is optimally suited for in vivo efficacy studies in Taxol-resistant NSCLC xenograft models, where it achieved a 65.8% tumor growth inhibition rate in A549/Taxol mice [1]. This 1.93-fold higher TGI compared to the 34.1% observed in Taxol-sensitive A549 xenografts positions W13 as a superior tool compound for investigating therapeutic strategies against β3-tubulin-overexpressing, Taxol-refractory tumors.

In Vitro Resistance Mechanism Dissection Using Resistance Index (RI) as a Benchmark

W13 enables precise in vitro quantification of resistance circumvention via Resistance Index (RI) analysis. The compound demonstrates an RI superior to Taxol in A549/Taxol cells [1], providing a robust comparator baseline for structure-activity relationship (SAR) studies, resistance mechanism elucidation, and benchmarking of next-generation tubulin-targeting agents.

Ubiquitin-Proteasome-Dependent Degradation Studies in Tubulin Pharmacology

As the first reported tubulin PROTAC degrader with validated UPS-dependent α/β/β3-tubulin degradation [1], W13 serves as an essential tool for mechanistic studies investigating the pharmacological consequences of tubulin degradation versus inhibition. Its dual retention of CA-4 inhibitory activity and addition of CRBN-dependent degradation permits side-by-side mechanistic dissection not possible with conventional tubulin inhibitors.

Application
Selection Property
Validation Focus
Taxol-resistant NSCLC xenograft studies
Degradation-dependent tumor model response
β3-tubulin-overexpression model endpoints
Resistance mechanism dissection (RI)
Resistance Index benchmarking
Comparative RI analysis in sensitive vs resistant cells
UPS-dependent degradation studies
CRBN-dependent tubulin degradation
Dual-mechanism validation and MG132 dependency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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